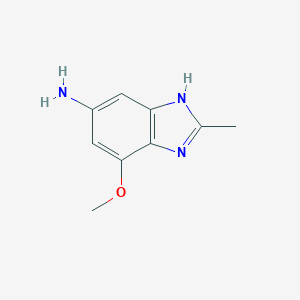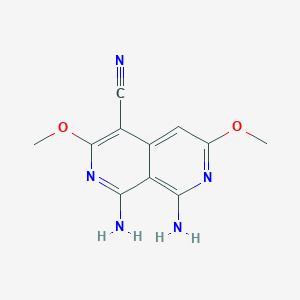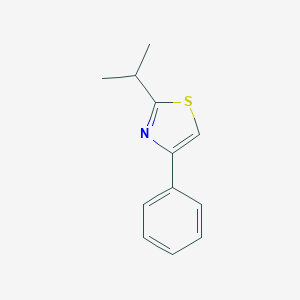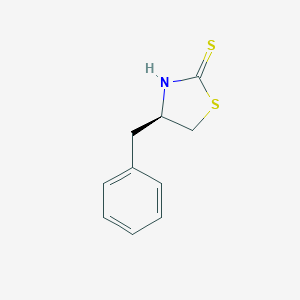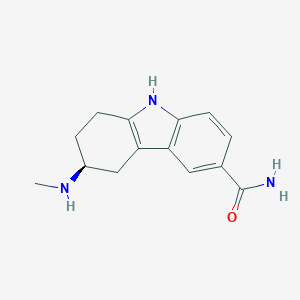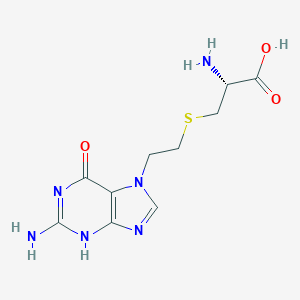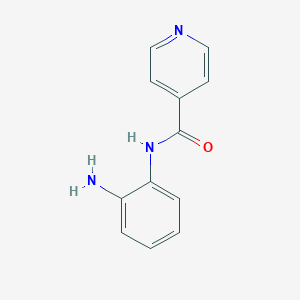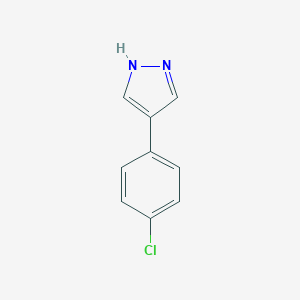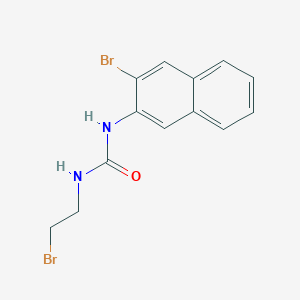
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of urea and contains two bromine atoms in its structure. In
Mecanismo De Acción
The exact mechanism of action of urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- is not fully understood. However, it is believed to interact with biological molecules through non-covalent interactions such as hydrogen bonding, π-π interactions, and hydrophobic interactions.
Efectos Bioquímicos Y Fisiológicos
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. However, its low solubility in water can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)-. One area of interest is the development of new fluorescent probes based on this compound for use in biological imaging. Another area is the synthesis of new derivatives of this compound with improved pharmacological activity. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- is a chemical compound that has shown great potential for use in scientific research. Its unique properties and potential applications make it an important area of study for future research. By understanding its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions, we can continue to explore the potential of this compound for use in a wide range of scientific fields.
Métodos De Síntesis
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- can be synthesized through a multistep process involving the reaction of urea with 2-bromoethanol and 3-bromo-2-naphthaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.
Aplicaciones Científicas De Investigación
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for detecting and imaging biological molecules such as proteins and DNA. It has also been used as a reagent for the synthesis of other compounds with potential pharmacological activity.
Propiedades
Número CAS |
102434-19-5 |
|---|---|
Nombre del producto |
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- |
Fórmula molecular |
C13H12Br2N2O |
Peso molecular |
372.05 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-3-(3-bromonaphthalen-2-yl)urea |
InChI |
InChI=1S/C13H12Br2N2O/c14-5-6-16-13(18)17-12-8-10-4-2-1-3-9(10)7-11(12)15/h1-4,7-8H,5-6H2,(H2,16,17,18) |
Clave InChI |
KKRWNOZAVONGKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)NCCBr)Br |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)NCCBr)Br |
Otros números CAS |
102434-19-5 |
Sinónimos |
1-(2-bromoethyl)-3-(3-bromonaphthalen-2-yl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



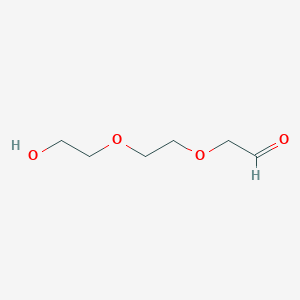
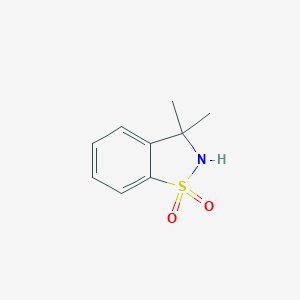

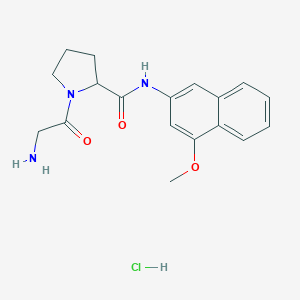
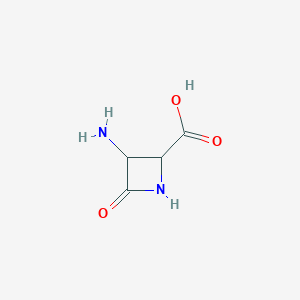
![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)
